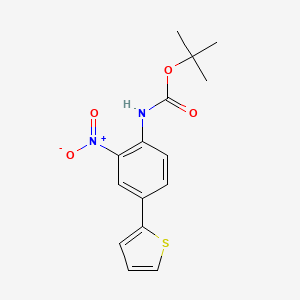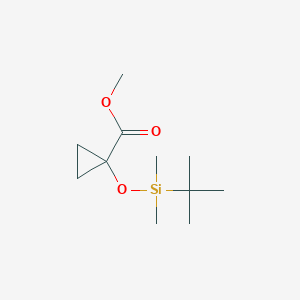
6-Bromo-4,4-difluoro-1,2-dihydroisoquinolin-3-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Bromo-4,4-difluoro-1,2-dihydroisoquinolin-3-one is a chemical compound that belongs to the class of isoquinolinones. Isoquinolinones are known for their diverse biological activities and are often used as building blocks in the synthesis of various pharmaceuticals and agrochemicals .
Vorbereitungsmethoden
The synthesis of 6-Bromo-4,4-difluoro-1,2-dihydroisoquinolin-3-one typically involves organic synthesis techniques. The reaction conditions need to be carefully controlled to ensure high yield and purity of the product .
Analyse Chemischer Reaktionen
6-Bromo-4,4-difluoro-1,2-dihydroisoquinolin-3-one can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules
Common reagents used in these reactions include bromine, fluorine sources, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
6-Bromo-4,4-difluoro-1,2-dihydroisoquinolin-3-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is used in the development of new pharmaceuticals, particularly those targeting neurological and inflammatory diseases.
Industry: The compound is used in the production of agrochemicals and other industrial chemicals
Wirkmechanismus
The mechanism of action of 6-Bromo-4,4-difluoro-1,2-dihydroisoquinolin-3-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .
Vergleich Mit ähnlichen Verbindungen
6-Bromo-4,4-difluoro-1,2-dihydroisoquinolin-3-one can be compared with other isoquinolinone derivatives, such as:
6-Bromo-3,4-dihydro-2H-isoquinolin-1-one: Similar in structure but lacks the fluorine atoms.
8-Bromo-4,4-difluoro-1,2-dihydroisoquinolin-3-one: Similar but with a different bromine position
The presence of both bromine and fluorine atoms in this compound makes it unique and potentially more versatile in various chemical reactions and applications .
Eigenschaften
Molekularformel |
C9H6BrF2NO |
|---|---|
Molekulargewicht |
262.05 g/mol |
IUPAC-Name |
6-bromo-4,4-difluoro-1,2-dihydroisoquinolin-3-one |
InChI |
InChI=1S/C9H6BrF2NO/c10-6-2-1-5-4-13-8(14)9(11,12)7(5)3-6/h1-3H,4H2,(H,13,14) |
InChI-Schlüssel |
RBSZUOVYUUHXKV-UHFFFAOYSA-N |
Kanonische SMILES |
C1C2=C(C=C(C=C2)Br)C(C(=O)N1)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![Tert-butyl N-(5-oxa-8-azaspiro[3.5]nonan-2-YL)carbamate](/img/structure/B13897732.png)


![4-{[(2R,3S,5R)-2-{[bis(4-methoxyphenyl)(phenyl)methoxy]methyl}-5-[4-(2-methylpropanamido)-2-oxo-1,2-dihydropyrimidin-1-yl]oxolan-3-yl]oxy}-4-oxobutanoic acid](/img/structure/B13897741.png)



